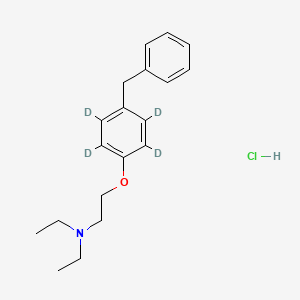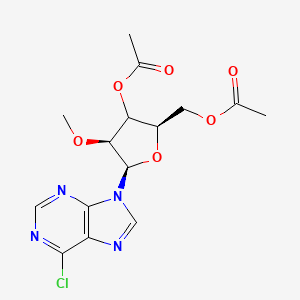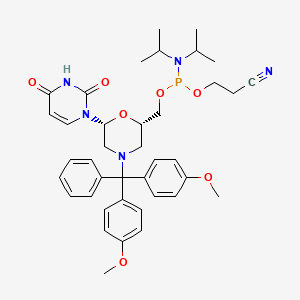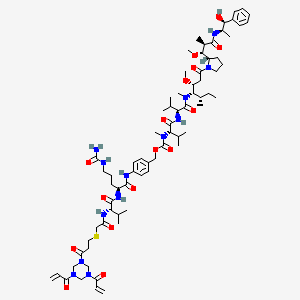
Antibacterial synergist 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibacterial synergist 2 is a compound known for its ability to enhance the effectiveness of antibiotics against bacterial infections. This compound works by inhibiting bacterial quorum sensing, a communication mechanism that bacteria use to coordinate their activities, including biofilm formation and virulence factor production . By disrupting this communication, this compound can potentiate the effects of antibiotics, making them more effective against resistant bacterial strains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial synergist 2 involves multiple steps, including the selection of appropriate starting materials and reagents. The process typically begins with the preparation of a precursor compound, which is then subjected to various chemical reactions to form the final product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical structure .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. Purification steps such as crystallization, filtration, and chromatography are employed to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Antibacterial synergist 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce aldehydes or ketones, while reduction reactions may yield alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Antibacterial synergist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its effects on reaction mechanisms and product formation.
Vergleich Mit ähnlichen Verbindungen
Echinatin: Another quorum sensing inhibitor with similar antibacterial synergistic effects.
Ginkgetin: Known for its antibiofilm and antibacterial synergistic properties.
Silver-sulfur doped graphene quantum dots: Exhibits synergistic antibacterial activity when combined with other agents.
Uniqueness: Antibacterial synergist 2 is unique in its ability to specifically target and inhibit bacterial quorum sensing without affecting bacterial growth and metabolic activity. This selective inhibition makes it a promising candidate for developing new antibacterial therapies that can overcome antibiotic resistance .
Eigenschaften
Molekularformel |
C6H3Br3O2 |
|---|---|
Molekulargewicht |
346.80 g/mol |
IUPAC-Name |
4-(bromomethyl)-5-(dibromomethylidene)furan-2-one |
InChI |
InChI=1S/C6H3Br3O2/c7-2-3-1-4(10)11-5(3)6(8)9/h1H,2H2 |
InChI-Schlüssel |
BYBNEDVDODYDOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(Br)Br)OC1=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-4-oxobutyl]triazol-4-yl]methyl]pyridine-2-carboxamide](/img/structure/B12393578.png)
![3-aminopropyl-[3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl]-dimethylazanium;dichloride;hydrochloride](/img/structure/B12393584.png)
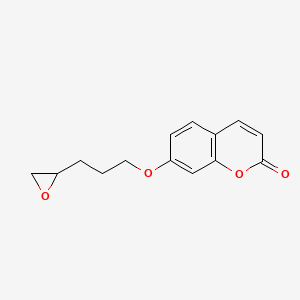
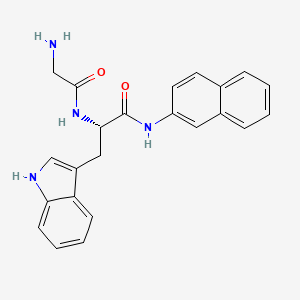
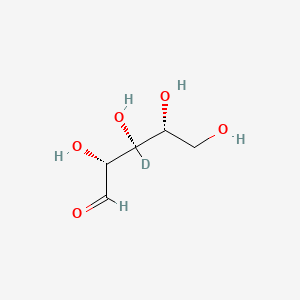
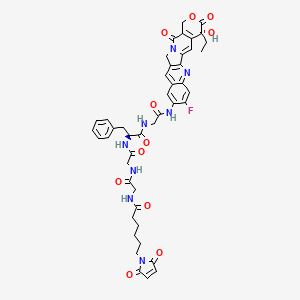
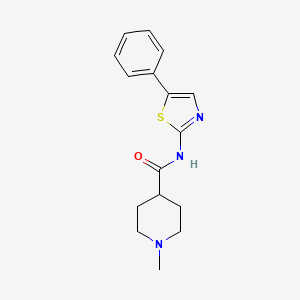
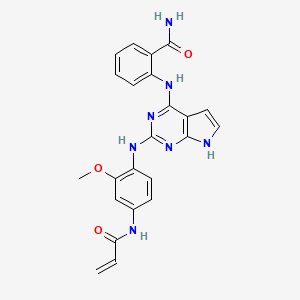
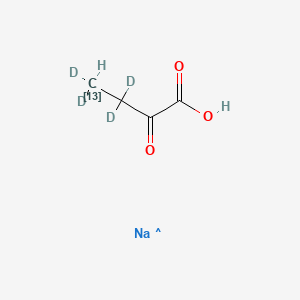
![(2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12393647.png)
